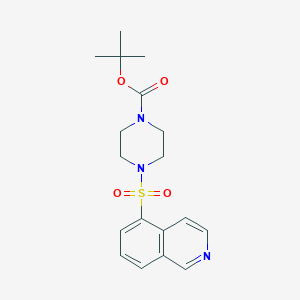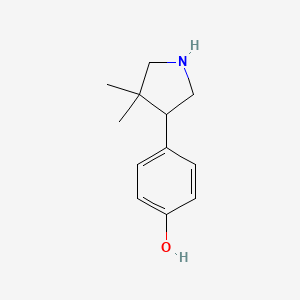![molecular formula C7H11BrN2S B13153937 5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole](/img/structure/B13153937.png)
5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a bromomethylbutyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the bromination of an alkyl-substituted thiadiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted thiadiazoles, while oxidation can produce sulfoxides or sulfones.
科学的研究の応用
5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Industrial Chemistry: The compound serves as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiadiazole ring can interact with metal ions and other cofactors, affecting their function and stability .
類似化合物との比較
Similar Compounds
- 5-(Bromomethyl)-1,2,3-thiadiazole
- 5-(Chloromethyl)-1,2,3-thiadiazole
- 5-(Methyl)-1,2,3-thiadiazole
Uniqueness
5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole is unique due to the presence of the bromomethylbutyl group, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature enhances its potential for diverse applications in medicinal chemistry and materials science.
特性
分子式 |
C7H11BrN2S |
|---|---|
分子量 |
235.15 g/mol |
IUPAC名 |
5-[2-(bromomethyl)butyl]thiadiazole |
InChI |
InChI=1S/C7H11BrN2S/c1-2-6(4-8)3-7-5-9-10-11-7/h5-6H,2-4H2,1H3 |
InChIキー |
ACBBBEMEBOWFCQ-UHFFFAOYSA-N |
正規SMILES |
CCC(CC1=CN=NS1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 2-[2-(3,5-dichlorophenyl)ethyl]-](/img/structure/B13153858.png)



![1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13153877.png)
![(1R)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13153884.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde](/img/structure/B13153891.png)

![3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine](/img/structure/B13153899.png)



![6-Chloro-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B13153930.png)

